2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 946240-22-8
Cat. No.: VC11915365
Molecular Formula: C14H11F3N6O2
Molecular Weight: 352.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946240-22-8 |
|---|---|
| Molecular Formula | C14H11F3N6O2 |
| Molecular Weight | 352.27 g/mol |
| IUPAC Name | 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H11F3N6O2/c1-22-12-11(20-21-22)13(25)23(7-18-12)6-10(24)19-9-4-2-8(3-5-9)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
| Standard InChI Key | WIKMOVACFCWXDC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)N=N1 |
| Canonical SMILES | CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)N=N1 |
Introduction
1. Introduction to the Compound
The compound 2-{3-methyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic organic molecule. Its structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development due to its triazolopyrimidine core and trifluoromethyl-substituted phenyl group.
Key Features:
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Triazolopyrimidine Core: Known for its bioactivity in pharmaceuticals.
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
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Amide Linkage: Common in bioactive molecules for hydrogen bonding interactions.
2. Synthesis
The synthesis of such compounds typically involves multi-step reactions:
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Formation of the Triazolopyrimidine Core: This step often uses cyclization reactions involving precursors like aminopyrimidines and hydrazines.
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Acetamide Functionalization: The acetamide moiety is introduced via acylation reactions.
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Substitution with Trifluoromethyl Phenyl Group: Achieved through nucleophilic aromatic substitution or coupling reactions.
3. Potential Applications
Medicinal Chemistry
This compound's structure indicates potential as:
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Enzyme Inhibitors: The triazolopyrimidine scaffold is often explored for kinase or phosphodiesterase inhibition.
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Anti-inflammatory Agents: Similar compounds have shown activity against inflammatory pathways like COX or LOX enzymes.
Material Science
The trifluoromethyl group may also contribute to unique electronic properties, making it suitable for advanced material applications.
4. Analytical Characterization
To confirm the structure and purity of this compound:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the triazole, pyrimidine, and phenyl groups.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To elucidate the three-dimensional structure.
5. Biological Activity
While specific data for this compound is unavailable, related compounds have demonstrated:
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Anticancer Properties: By inducing apoptosis in cancer cells.
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Antimicrobial Activity: Against bacterial and fungal pathogens.
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Enzyme Modulation: Particularly targeting metabolic enzymes.
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